2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide
Description
Properties
IUPAC Name |
2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-12(19-10(2)13(15)18)17-14(16-9)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUMAMVHFSWDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Benzamidine
A mixture of ethyl acetoacetate (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in ethanol, catalyzed by sodium ethoxide (0.1 equiv), undergoes reflux for 12 hours to yield 6-methyl-2-phenylpyrimidin-4(3H)-one. The product is isolated by precipitation upon neutralization (Yield: 78%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | NaOEt |
| Reaction Time | 12 hours |
Etherification at Position 4
The hydroxyl group at position 4 of the pyrimidine core is functionalized via nucleophilic substitution or Mitsunobu reaction to introduce the propanoic acid side chain.
Nucleophilic Substitution with Methyl 2-Bromopropanoate
6-Methyl-2-phenylpyrimidin-4-ol (1.0 equiv) reacts with methyl 2-bromopropanoate (1.5 equiv) in acetonitrile, using potassium carbonate (2.0 equiv) as a base, at 80°C for 8 hours. This yields methyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate (Yield: 65%).
Optimization Insights
Mitsunobu Reaction for Ether Formation
A mixture of 6-methyl-2-phenylpyrimidin-4-ol (1.0 equiv), triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.2 equiv), and 2-hydroxypropanoic acid (1.5 equiv) in THF at 0–25°C over 24 hours affords 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid (Yield: 72%).
Conversion to Propanamide
The carboxylic acid intermediate is converted to the amide via activation followed by ammonolysis.
Acid Chloride Route
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at 40°C for 2 hours. The resulting acid chloride is reacted with aqueous ammonia (28%, 5.0 equiv) at 0°C for 1 hour, yielding the target amide (Yield: 85%).
Critical Observations
Coupling Agent-Mediated Amidation
Using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF, the carboxylic acid (1.0 equiv) reacts with ammonium chloride (1.5 equiv) at 25°C for 6 hours, achieving 89% yield.
Comparative Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride | 85 | 98 |
| HATU-Mediated | 89 | 99 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 259.1 [M+H]+ (Calculated for C14H15N3O2: 258.3).
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional parallels with other propanamide derivatives, particularly Taranabant (CAS 701977-09-5), a well-studied anti-obesity agent. Below is a detailed comparison:
Key Structural Differences
Core Heterocycle: Target Compound: Pyrimidine ring (6-methyl-2-phenyl substitution). Taranabant: Pyridine ring (5-trifluoromethyl substitution).
Side Chain Modifications: Target Compound: Lacks the stereochemical complexity and bulky aromatic substituents (e.g., 4-chlorophenyl, 3-cyanophenyl) seen in Taranabant. Taranabant: Contains a chiral center and multiple aromatic groups, contributing to its high cannabinoid receptor 1 (CB1) antagonism and anti-obesity efficacy .
Functional Implications
- Receptor Selectivity : Taranabant’s trifluoromethylpyridine group and stereospecific side chain are critical for CB1 antagonism. The target compound’s simpler structure may reduce off-target effects but could compromise potency.
- Metabolic Stability : Pyrimidines generally exhibit slower hepatic clearance than pyridines, suggesting the target compound might have a longer half-life.
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings
- Taranabant : Demonstrated significant weight reduction in clinical trials via CB1 receptor blockade. However, psychiatric side effects (e.g., depression, anxiety) led to its discontinuation .
- Target Compound: No direct clinical data are available. Computational modeling predicts moderate CB1 binding affinity due to the pyrimidine core’s electron-rich nature, but the absence of bulky substituents may limit receptor engagement.
Biological Activity
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide is an organic compound that has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a phenyl group, linked to a propanamide moiety through an ether bond. Its molecular formula is , which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, it may inhibit tyrosine kinases or other signaling molecules that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and microbial proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells by activating specific apoptotic pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound revealed an IC50 value of approximately 25 µg/mL against Staphylococcus aureus. This suggests a potent inhibitory effect on bacterial growth.
- Cancer Cell Line Studies : In experiments involving HeLa cells (cervical cancer), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value around 15 µg/mL after 48 hours of exposure.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Methyl-2-phenyl-4-pyrimidinol | Pyrimidine ring with hydroxyl group | Moderate antimicrobial activity |
| 2-Phenyl-4-pyrimidinol | Pyrimidine ring with phenyl substitution | Lower anticancer efficacy |
| 6-Methyl-4-pyrimidinol | Pyrimidine ring without phenyl substitution | Limited biological activity |
The presence of both the methyl and phenyl groups in this compound contributes to its enhanced biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanamide, and what reagents/conditions are critical for optimizing yield?
- Methodology :
-
Step 1 : Nucleophilic substitution of the pyrimidinyl hydroxyl group with a halogenated propanamide precursor under reflux conditions (e.g., using thionyl chloride for activation).
-
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.
-
Critical Reagents : Potassium carbonate (base), anhydrous dimethylformamide (solvent), and controlled heating (80–100°C) to minimize side reactions .
-
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of pyrimidine to propanamide derivative) to favor product formation .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Pyrimidine activation | Thionyl chloride, 60°C, 4h | 70–80% |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | 50–65% |
| Final purification | Column chromatography | 85–90% purity |
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-4 oxygen linkage and methyl-phenyl integration).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₅N₃O₂) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects at the pyrimidine-propanamide junction .
Advanced Research Questions
Q. What computational and experimental strategies are recommended to resolve contradictions in reaction yields under varying conditions?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to test variables like temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–1.0 equiv). Analyze interactions using ANOVA to identify dominant factors .
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in competing pathways (e.g., SN2 vs. radical mechanisms) .
- Case Study : Contradictory yields (40% vs. 65%) in DMF vs. acetonitrile were traced to solvent-dependent stabilization of intermediates via DFT .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its reported anticancer activity?
- Methodology :
-
Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cancer cell lysates. Validate hits via Western blot .
-
Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest therapeutic potential .
-
Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death in treated vs. untreated cancer cell lines .
- Data Table :
| Biological Assay | Target/Model | Key Finding |
|---|---|---|
| Kinase Inhibition | EGFR (H1975 cells) | IC₅₀ = 0.8 µM |
| Apoptosis Induction | HeLa cells | 60% apoptosis at 10 µM |
Q. What advanced techniques are employed to study degradation pathways or stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradants (e.g., hydrolyzed propanamide or oxidized pyrimidine) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. Half-life <30 min indicates rapid hepatic clearance .
Addressing Data Contradictions
Q. How to reconcile discrepancies in reported biological activity across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Analysis : Re-test the compound across a broader concentration range (0.1–100 µM) to identify biphasic effects.
- Cell-Type Specificity : Compare activity in Gram-positive vs. Gram-negative bacteria (e.g., MIC = 5 µg/mL for S. aureus vs. >50 µg/mL for E. coli) .
- Cytokine Profiling : Use multiplex ELISA to measure IL-6, TNF-α, and IL-1β in macrophages. Anti-inflammatory activity may correlate with IL-6 suppression at low doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
